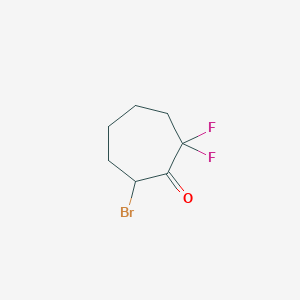

7-Bromo-2,2-difluorocycloheptan-1-one

Description

The exploration of 7-Bromo-2,2-difluorocycloheptan-1-one is driven by the convergence of several important areas of chemical research. The presence of a seven-membered carbocyclic ring, geminal difluoro substitution, and an α-bromo ketone moiety endows this molecule with a unique chemical reactivity profile, making it a potentially valuable building block in the synthesis of complex organic molecules.

Halogenated organic compounds, including chlorinated, brominated, and fluorinated molecules, have found widespread use in industrial, agricultural, and pharmaceutical applications. nih.gov The introduction of halogen atoms into organic molecules can impart novel properties and create versatile intermediates for further chemical transformations. jk-sci.com Halogenation is a fundamental reaction in organic synthesis, enabling the production of a wide array of compounds with unique characteristics. jk-sci.com

Fluorinated compounds, in particular, have gained prominence in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

The geminal difluoromethylene group (CF2) is a key functional group in many biologically active compounds. The synthesis of molecules containing this moiety is of great interest to researchers. researchgate.net Geminal difluorides can be synthesized from ketones through various fluorination methods. researchgate.netiaea.org The presence of the CF2 group adjacent to a carbonyl, as in this compound, influences the reactivity of the ketone and provides a site for further chemical modification. The synthesis of gem-difunctionalized ketones is an active area of research due to their utility as building blocks for high-value organic molecules. researchgate.net

Table 1: Comparison of Carbonyl and Geminal Difluoromethylene Groups

| Feature | Carbonyl Group (C=O) | Geminal Difluoromethylene Group (CF2) |

| Geometry | Trigonal planar | Tetrahedral |

| Hybridization of Carbon | sp2 | sp3 |

| Bond Angle | ~120° | ~109.5° |

| Electronegativity | Oxygen is highly electronegative | Fluorine is the most electronegative element |

| Reactivity | Electrophilic carbon, susceptible to nucleophilic attack | Generally stable, can influence the reactivity of adjacent functional groups |

α-Bromo ketones are highly versatile intermediates in organic synthesis. researchgate.net They are key precursors for the synthesis of a wide variety of organic compounds, including N-, S-, and O-heterocycles, some of which exhibit significant biological activity. researchgate.netmdpi.com The bromine atom at the α-position to the carbonyl group serves as a good leaving group, facilitating a range of substitution and elimination reactions. libretexts.orglibretexts.org For instance, α-bromo ketones can be readily converted to α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org

The synthesis of α-bromo ketones can be achieved through various methods, including the direct bromination of enolizable ketones. mdpi.com The acid-promoted bromination mechanism is a common route to these valuable synthetic intermediates. mdpi.com

Cycloheptanone (B156872), a seven-membered cyclic ketone, serves as a precursor for the synthesis of various pharmaceuticals. wikipedia.org The cycloheptanone framework provides a flexible seven-membered ring that can be functionalized to create diverse molecular structures. The synthesis of cycloheptanone and its derivatives has been a subject of interest for many years, with various methods developed for their preparation, including ring expansion of cyclohexanone (B45756) and cyclization of suberic acid. wikipedia.orgorganic-chemistry.org The introduction of substituents onto the cycloheptanone ring, as seen in this compound, allows for the fine-tuning of its chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,2-difluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2O/c8-5-3-1-2-4-7(9,10)6(5)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHCUKSJEUOVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 7 Bromo 2,2 Difluorocycloheptan 1 One

Reactions Involving the Bromine Moiety as a Leaving Group or Electrophile

Elimination Reactions, Including Dehydrobromination to α,β-Unsaturated Cycloheptenones

There is no specific information in the reviewed literature detailing the elimination reactions of 7-Bromo-2,2-difluorocycloheptan-1-one. Consequently, conditions, yields, and the specific α,β-unsaturated cycloheptenones that would be formed from its dehydrobromination have not been documented.

Nucleophilic Substitution Reactions at the Brominated Carbon

Detailed studies on the nucleophilic substitution reactions at the C7 position of this compound are absent from the current scientific literature. Therefore, no data is available on the outcomes of reactions with various nucleophiles, nor have the kinetics or mechanisms of such substitutions been investigated for this specific compound.

Organometallic Reactions and Cross-Coupling Methodologies Utilizing α-Bromo Ketones

While the cross-coupling of α-bromo ketones is a well-established field in organic chemistry, no studies have been published that specifically utilize this compound as a substrate. Research on its application in Suzuki, Negishi, Heck, or other named cross-coupling reactions has not been reported.

Reactions Involving the Ketone Functionality

Nucleophilic Additions to the Carbonyl Group

The reactivity of the carbonyl group in this compound towards nucleophilic addition has not been a subject of published research. There are no available reports on its reactions with organometallic reagents (e.g., Grignard or organolithium reagents), cyanides, or other common nucleophiles.

Enolate Chemistry and α-Functionalization Reactions

The enolate chemistry of this compound remains unexplored in the scientific literature. There is no information regarding its enolization, and consequently, no data on subsequent α-functionalization reactions such as alkylations, aldol (B89426) reactions, or halogenations at the α-position to the carbonyl group.

Reductions and Oxidations of the Carbonyl Center

The carbonyl group in this compound is a primary site for reduction and oxidation reactions.

Reductions:

The reduction of the carbonyl group can lead to the corresponding alcohol, 7-Bromo-2,2-difluorocycloheptan-1-ol. Standard reducing agents can be employed for this transformation. However, the presence of the α-bromo and α,α-difluoro substituents can influence the reaction.

Reductive dehalogenation is a common reaction for α-halo ketones, which can lead to the formation of an enolate intermediate. wikipedia.org This enolate can then be protonated to yield the parent ketone, in this case, 2,2-difluorocycloheptan-1-one (B1458842). The choice of reducing agent is crucial in determining the reaction outcome. For instance, zinc metal is often used for the reductive dehalogenation of α-bromo ketones to form zinc enolates. acs.org

Oxidations:

The oxidation of the carbonyl center in a cyclic ketone like this compound is less common without ring cleavage. However, under specific conditions, reactions such as the Baeyer-Villiger oxidation could potentially occur, leading to the formation of a lactone. The regioselectivity of this oxidation would be influenced by the electronic effects of the adjacent bromine and gem-difluoro groups.

It is also important to consider that α-bromoketones can be synthesized via the oxidative bromination of ketones using reagents like hydrogen peroxide and a bromine source. google.com

Reactivity Influenced by the Geminal Difluorine Group

The geminal difluorine group at the 2-position significantly modulates the reactivity of the entire molecule through its potent electronic effects.

The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the gem-difluoro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated ketone.

While this compound is a seven-membered ring, analogies can be drawn from the reactivity of smaller, more strained gem-difluorinated rings, such as gem-difluorocyclopropanes. These compounds are known to undergo a variety of ring-opening reactions, often catalyzed by transition metals or promoted by Lewis acids. rsc.orgresearchgate.net These transformations can lead to the formation of fluoroallylic structures. rsc.org For instance, gem-difluorocyclopropanes can undergo ring-opening 1,3-difunctionalization. rsc.org Although the ring strain in a cycloheptane (B1346806) is significantly less than in a cyclopropane, the presence of the gem-difluoro and bromo groups could potentially facilitate ring-opening under specific reaction conditions, for example, through cleavage of the C1-C2 or C1-C7 bond upon nucleophilic attack or rearrangement. Some gem-dihalocyclopropanes have been shown to undergo instantaneous ring opening and dehydrofluorination in the presence of a base. epfl.ch

In medicinal chemistry, the gem-difluoromethylene group (CF₂) is often used as a bioisostere for a carbonyl group (C=O) or a methylene (B1212753) group (CH₂). chemrxiv.orgresearchgate.netblumberginstitute.orgresearchgate.netpsychoactif.org This is due to the similar steric demands and bond angles of the CF₂ group compared to a carbonyl group. The gem-difluoro group can also act as a lipophilic hydrogen bond donor. chemrxiv.org

This bioisosteric relationship has implications for the reactivity of this compound. The presence of the CF₂ group can influence how the molecule interacts with biological targets and can also affect its metabolic stability. chemrxiv.orgnih.gov The gem-difluoroalkene moiety, which could potentially be formed from this compound, is known to be a good mimic for the carbonyl group. chemistryviews.org

Cascade and Rearrangement Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in this compound creates the potential for a variety of cascade and rearrangement reactions. One of the most well-known rearrangements for α-haloketones is the Favorskii rearrangement . organicreactions.orgwikipedia.orgacs.org

Favorskii Rearrangement:

The proposed mechanism for the Favorskii rearrangement of this compound would involve the formation of an enolate at the C6 position, followed by intramolecular nucleophilic attack on the carbon bearing the bromine atom to form the bicyclo[5.1.0]octan-2-one intermediate.

Spectroscopic Characterization Methodologies for Structural Elucidation of 7 Bromo 2,2 Difluorocycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 7-Bromo-2,2-difluorocycloheptan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, is essential for its complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the eight protons on the cycloheptane (B1346806) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl group, the two fluorine atoms, and the bromine atom.

The proton at the C7 position, being adjacent to the bromine atom, is expected to resonate at a downfield chemical shift, likely in the range of 4.0-4.5 ppm. The protons on the carbons adjacent to the carbonyl group (C3) and the difluoro-substituted carbon (C2), which is also adjacent to the carbonyl group, will also be shifted downfield. The protons on the remaining methylene (B1212753) groups (C4, C5, and C6) would be expected to resonate in the more upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The multiplicity of each signal will be determined by the number of adjacent protons, following the n+1 rule, and will likely show complex splitting patterns due to the conformational flexibility of the seven-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H7 | 4.0 - 4.5 | dd |

| H3 | 2.5 - 3.0 | m |

Note: The predicted chemical shifts and multiplicities are estimates and may vary based on the solvent and other experimental conditions. 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to display seven distinct signals, one for each carbon atom in the cycloheptane ring. The chemical shift of the carbonyl carbon (C1) will be the most downfield, typically in the range of 190-200 ppm. The carbon atom bearing the two fluorine atoms (C2) will also be significantly downfield and will exhibit a characteristic splitting pattern due to coupling with the fluorine atoms (¹JCF), appearing as a triplet. The carbon atom attached to the bromine (C7) will resonate at a lower field than the unsubstituted methylene carbons. The remaining methylene carbons (C3, C4, C5, and C6) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Carbon-Fluorine Coupling for this compound

| Position | Predicted Chemical Shift (ppm) | C-F Coupling |

|---|---|---|

| C1 (C=O) | 190 - 200 | - |

| C2 (CF₂) | 110 - 120 | t (¹JCF ≈ 240-260 Hz) |

| C7 (CHBr) | 50 - 60 | - |

| C3 | 35 - 45 | t (²JCF ≈ 20-30 Hz) |

Note: The predicted chemical shifts and coupling constants are estimates. 't' denotes a triplet.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying fluorinated organic compounds. Since the two fluorine atoms at the C2 position in this compound are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atoms. The signal will likely appear as a triplet due to coupling with the two adjacent protons on C3 (²JHF).

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between protons that are coupled to each other. For instance, it would show a cross-peak between the proton at C7 and the protons at C6, as well as correlations between the protons on adjacent methylene groups (e.g., H3 with H4, H4 with H5, etc.).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment would establish the correlation between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). For example, the protons on C3 would show a correlation to the carbonyl carbon (C1) and the difluorinated carbon (C2). The proton at C7 would show correlations to C1 and C6. These correlations are instrumental in piecing together the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₉BrF₂O), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O). The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the context of this compound, electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into its structure.

The fragmentation of cyclic ketones is a complex process that can involve various competing pathways. miamioh.edu For this compound, the primary fragmentation pathways are expected to be influenced by the presence of the carbonyl group and the halogen substituents.

One of the most significant fragmentation pathways for ketones is alpha-cleavage , which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. miamioh.edupressbooks.pub In this case, cleavage can occur on either side of the carbonyl group. Cleavage between C1 and C2 would result in the loss of a C6H8BrF2 radical, while cleavage between C1 and C7 would lead to the expulsion of a bromine-containing radical. The resulting acylium ions are resonance-stabilized and often give rise to prominent peaks in the mass spectrum.

Another characteristic fragmentation for carbonyl compounds is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-gamma-carbon bond. pressbooks.publibretexts.org For this rearrangement to occur in this compound, a hydrogen atom on C5 would need to be accessible to the carbonyl oxygen.

Furthermore, the presence of bromine and fluorine atoms introduces additional fragmentation possibilities. The loss of a bromine radical (Br•) is a common fragmentation pathway for brominated compounds. Similarly, the elimination of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF) can also be anticipated. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in characteristic M+ and M+2 peaks for bromine-containing fragments, aiding in their identification.

A plausible fragmentation pattern for this compound is detailed in the interactive table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Lost Neutral Fragment | Structure of the Ionic Fragment | Predicted m/z |

| Alpha-cleavage (C1-C2) | •C6H8BrF2 | [C=O]+ | 28 |

| Alpha-cleavage (C1-C7) | •CHBr(CH2)5 | [C(CF2)=O]+ | 94 |

| Loss of Bromine | •Br | [C7H8F2O]+ | 145 |

| Loss of HF | HF | [C7H7BrFO]+ | 209/211 |

| McLafferty Rearrangement | C3H5Br | [C4H3F2O]+ | 105 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. gia.edu The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. gemresearch.ch Each type of bond and functional group has a characteristic range of absorption frequencies, providing a unique spectral signature. gia.edu

For this compound, the IR spectrum is expected to be dominated by the strong absorption of the carbonyl group (C=O). The position of the carbonyl stretching vibration is sensitive to its electronic environment. libretexts.orglibretexts.org In saturated aliphatic ketones, this band typically appears around 1715 cm-1. libretexts.orgorgchemboulder.com However, the presence of electronegative fluorine atoms on the alpha-carbon can shift this absorption to a higher wavenumber due to the inductive effect. nih.gov Conversely, the bromine atom at the 7-position may have a smaller influence on the carbonyl frequency.

The C-F bonds will also give rise to strong absorption bands in the fingerprint region of the IR spectrum, typically in the range of 1100-1000 cm-1. The C-Br bond will exhibit a stretching vibration at a lower frequency, generally in the 600-500 cm-1 region. The various C-H stretching and bending vibrations of the cycloheptane ring will also be present in the spectrum.

The expected IR absorption frequencies for the key functional groups in this compound are summarized in the interactive table below.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1725 - 1745 | Strong |

| C-F | Stretching | 1100 - 1000 | Strong |

| C-Br | Stretching | 600 - 500 | Medium to Weak |

| C-H (sp³) | Stretching | 2960 - 2850 | Medium |

| C-H (sp³) | Bending | 1470 - 1350 | Medium |

| C-C | Stretching | 1200 - 800 | Medium to Weak |

Advanced Vibrational Spectroscopy Techniques

While conventional IR spectroscopy provides valuable information about functional groups, advanced vibrational spectroscopy techniques can offer a more detailed and nuanced understanding of the molecular structure and properties of this compound.

Raman Spectroscopy is a complementary technique to IR spectroscopy. azolifesciences.com It relies on the inelastic scattering of monochromatic light, usually from a laser. gemresearch.ch While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or weakly polar bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. For this compound, the C-C backbone of the cycloheptane ring and the C-Br bond would be expected to be more prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. azolifesciences.com This technique could be employed to obtain high-quality Raman spectra from very small amounts of this compound, potentially revealing subtle vibrational features that are not observable with conventional Raman spectroscopy.

Two-Dimensional Correlation Spectroscopy (2D-COS) , which can be applied to both IR and Raman data, can be used to study the response of the molecule to an external perturbation (e.g., temperature or pressure changes). This can help to resolve overlapping peaks and establish relationships between different vibrational modes, providing deeper insights into the conformational dynamics of the flexible seven-membered ring of cycloheptanone (B156872). aip.orgaip.org

These advanced techniques, in conjunction with conventional mass spectrometry and IR spectroscopy, provide a formidable arsenal (B13267) for the comprehensive structural elucidation and characterization of this compound.

Theoretical and Computational Investigations of 7 Bromo 2,2 Difluorocycloheptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular geometries to reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For 7-Bromo-2,2-difluorocycloheptan-1-one, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of several key reactivity parameters. These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of a molecule's reactivity. Based on studies of other halogenated cyclic ketones, the following parameters would be of significant interest researchgate.net:

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness suggests lower reactivity. The presence of electronegative fluorine and bromine atoms is expected to result in a relatively high chemical hardness for this molecule.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a molecule. A more negative chemical potential suggests a better electron acceptor.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. Due to the presence of the carbonyl group and halogen atoms, this compound is expected to have a significant electrophilicity index.

These parameters are typically calculated from the energies of the frontier molecular orbitals.

Table 1: Hypothetical DFT-Calculated Reactivity Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Significance |

| Chemical Hardness | η | 4.5 eV | Indicates high stability and lower reactivity. |

| Chemical Potential | μ | -3.8 eV | Suggests a good electron acceptor. |

| Electrophilicity Index | ω | 1.6 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual calculated values may differ.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will react.

For this compound, the HOMO is expected to be localized on the bromine and oxygen atoms, reflecting their nucleophilic character. The LUMO, on the other hand, would likely be centered on the carbonyl carbon and the carbon atoms bearing the halogen substituents, indicating the electrophilic sites of the molecule. cureffi.org

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov The presence of multiple electronegative halogens in this compound would likely lead to a stabilization of the LUMO, potentially resulting in a moderate HOMO-LUMO gap. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.3 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.7 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 7.6 | Indicates kinetic stability. |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual calculated values may differ.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would be characterized by:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the carbonyl oxygen and, to a lesser extent, the fluorine and bromine atoms, indicating their susceptibility to electrophilic attack. diva-portal.org

Positive Potential (Blue): Regions of positive electrostatic potential would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting these are the sites for nucleophilic attack. rsc.org

The MEP surface provides a more nuanced view of reactivity than simple atomic charges and is particularly useful for understanding non-covalent interactions. nih.gov

Mechanistic Studies and Transition State Analysis of Key Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. wikipedia.orgnumberanalytics.com For this compound, several types of reactions could be investigated computationally. Given its structure as an α-haloketone, nucleophilic substitution reactions at the α-carbon are of particular interest. up.ac.zanih.gov

Computational studies could be employed to model the reaction pathways of, for example, the reaction of this compound with a nucleophile. Such studies would involve locating the transition state structure and calculating the activation energy of the reaction. The transition state is a critical point on the potential energy surface that separates reactants from products. ucsb.edu By analyzing the geometry and electronic structure of the transition state, detailed insights into the reaction mechanism can be obtained. e3s-conferences.org For instance, it could be determined whether the reaction proceeds via an S(_N)2-like mechanism.

Conformational Analysis and Ring Strain Contributions in Cycloheptanone (B156872) Derivatives

The seven-membered ring of cycloheptanone is conformationally flexible, and the presence of substituents further complicates its conformational landscape. acs.orgresearchgate.net Computational methods, particularly DFT, are well-suited for exploring the potential energy surface of this compound to identify its stable conformers.

The most stable conformations of cycloheptanone are typically twist-chair and chair forms. researchgate.net The introduction of bulky bromine and difluoro substituents will significantly influence the relative energies of these conformers. A thorough conformational analysis would involve a systematic search for all possible low-energy structures and the calculation of their relative energies and populations at a given temperature.

Ring strain, which is a combination of angle strain and torsional strain, is an important factor in the chemistry of cyclic compounds. Computational methods can be used to quantify the ring strain in different conformers of this compound. This information is valuable for understanding its stability and reactivity.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2,2-difluorocycloheptan-1-one, and how can reaction yields be maximized?

Methodological Answer:

- Cyclization Strategies : Utilize halogenated precursors (e.g., bromo-difluorinated ketones) with cycloheptanone backbones. For example, bromination of 2,2-difluorocycloheptan-1-one using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C) achieves regioselective bromination at the 7-position .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using dichloromethane/hexane mixtures). Typical yields range from 60–75% depending on stoichiometric control of brominating agents .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Confirm substitution patterns using NMR (δ ≈ -110 to -120 ppm for CF groups) and NMR (coupling constants for cycloheptane ring protons).

- MS : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 227.05 for CHBrFO) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing nature of fluorine atoms reduces electron density at the carbonyl group, potentially stabilizing enolate intermediates. Bromine’s polarizability enhances susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura couplings) .

- Steric Considerations : The cycloheptane ring’s conformation may hinder access to the bromine atom. Computational modeling (DFT) can predict transition-state geometries and optimize ligand selection (e.g., Pd(PPh) vs. XPhos) .

Q. What strategies resolve contradictions in X-ray crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution data to model disorder in fluorine/bromine positions. Validate thermal parameters (ADPs) and hydrogen bonding networks .

- Validation Software : Check for outliers using PLATON or Mercury. Cross-validate with spectroscopic data (e.g., NMR chemical shifts vs. calculated values) .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to bioactive indenones?

Methodological Answer:

- Target Selection : Prioritize kinases or proteases due to the ketone’s electrophilic nature. Use molecular docking (AutoDock Vina) to predict binding affinities against targets like COX-2 or HIV-1 protease .

- In Vitro Assays :

- Antiviral : Plaque reduction assays (e.g., VSV or influenza A) with cytotoxicity controls (MTT assay).

- Anticancer : Dose-response curves in cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

Data Analysis & Experimental Design

Q. How should researchers address inconsistent 19F^{19}\text{F}19F NMR spectra for fluorinated cycloheptanone derivatives?

Methodological Answer:

- Parameter Optimization : Adjust decoupling settings and acquisition time to resolve splitting from - coupling. Use a fluorine-free solvent (e.g., CDCl) to avoid background interference .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the cycloheptane ring, which may cause signal broadening at room temperature .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.